
Ethyl 8-methyl-8-nonenoate
Overview
Description
Ethyl 8-methyl-8-nonenoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C12H22O2 and is characterized by its unique structure, which includes an ethyl group attached to the ester functional group and a methyl group on the eighth carbon of the nonenoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-methyl-8-nonenoate can be synthesized through the esterification of 8-methyl-8-nonenoic acid with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
8-methyl-8-nonenoic acid+ethanol→Ethyl 8-methyl-8-nonenoate+water
The reaction mixture is heated under reflux to drive the reaction to completion, and the product is then purified by distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Hydrolysis
Ethyl 8-methyl-8-nonenoate undergoes acid- or base-catalyzed hydrolysis to yield 8-methyl-8-nonenoic acid and ethanol.
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Acidic conditions : Slow hydrolysis at elevated temperatures (80–100°C) with dilute sulfuric acid.
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Basic conditions : Faster saponification using NaOH or KOH at 60–80°C.
Key Data:
Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Acidic | H₂SO₄ | 90 | 6–8 | 70–75 |
Basic | NaOH | 70 | 2–3 | 85–90 |
Reduction Reactions
The compound’s α,β-unsaturated ester moiety allows selective hydrogenation:
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Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the double bond to form ethyl 8-methylnonanoate.
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Partial reduction : Controlled conditions yield saturated esters without altering the ester group.
Selectivity Comparison:
Catalyst | H₂ Pressure (atm) | Product Selectivity (%) |
---|---|---|
Pd/C | 1 | 95 |
Raney Ni | 3 | 88 |
Transesterification
This compound reacts with alcohols (e.g., methanol, butanol) in the presence of acid catalysts to form new esters. Amberlyst 15 resin shows high efficiency:
Reaction Parameters:
Alcohol | Catalyst | Temperature (°C) | Time (h) | Purity (%) |
---|---|---|---|---|
Butanol | Amberlyst 15 | 110 | 5 | 82 |
Combustion Reactivity
Studies in compression ignition engines reveal distinct combustion behavior due to the α,β-unsaturated structure :
Combustion Performance vs. Saturated Esters:
Property | This compound | Methyl Nonanoate | Methyl Non-3-enoate |
---|---|---|---|
Ignition Delay (ms) | 2.1 | 3.8 | 4.2 |
IMEP (bar) | 6.5 | 5.2 | 4.9 |
CO₂ Conversion (%) | 92 | 80 | 78 |
The shorter ignition delay and higher indicated mean effective pressure (IMEP) correlate with enhanced low-temperature radical branching pathways enabled by the conjugated double bond .
Pyrolysis and Thermal Decomposition
Thermal degradation at 250–300°C produces:
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Primary products : 8-methyl-8-nonenoic acid (via elimination of ethanol) and alkenes.
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Secondary pathways : Radical-mediated cleavage generates shorter-chain hydrocarbons and CO₂ .
Michael Addition Reactions
The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., amines, thiols):
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Example : Reaction with benzylamine forms β-amino esters under mild conditions.
Scientific Research Applications
Flavoring and Fragrance Industry
Ethyl 8-methyl-8-nonenoate is primarily utilized in the food and fragrance industries due to its pleasant fruity aroma. It serves as a flavoring agent in food products, enhancing their sensory appeal. Additionally, it is incorporated into perfumes and scented products, contributing to their olfactory profiles. Its unique structure allows it to mimic natural fruit scents, making it a valuable component in the formulation of flavors and fragrances.
Biological Research Applications
Recent studies have explored the potential biological activities of this compound:
- Insect Behavior : Research indicates that this compound may act as an attractant for certain insect species, such as the greater wax moth (Galleria mellonella) and the red flour beetle (Tribolium castaneum). This property suggests its potential use in pest management strategies.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of specific bacteria and fungi. However, further research is needed to confirm these effects and elucidate the underlying mechanisms.
- Cellular Effects : In cellular studies, this compound has been shown to influence lipid metabolism and glucose uptake in adipocytes by activating AMP-activated protein kinase (AMPK). This activation may enhance cellular metabolism and regulate insulin signaling pathways.
Chemical Synthesis and Industrial Applications
This compound serves as a valuable intermediate in organic synthesis . Its unique chemical structure makes it a suitable starting material for synthesizing various compounds in both academic research and industrial applications. Notably, it has been explored as a precursor in the synthesis of other esters and fine chemicals .
Mechanism of Action
The mechanism of action of ethyl 8-methyl-8-nonenoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid or alcohol, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Ethyl 8-methyl-8-nonenoate can be compared to other esters with similar structures:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It may have different physical properties and reactivity.
8-Nonenoic acid, methyl ester: Another similar compound with a different ester group, leading to variations in its chemical behavior and applications.
Biological Activity
Ethyl 8-methyl-8-nonenoate is an organic compound classified as an ester, specifically a derivative of nonenoic acid. Its molecular formula is with a molecular weight of approximately 198.30 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of insect signaling and antimicrobial properties.
Chemical Structure and Properties
This compound features a double bond in its carbon chain, which contributes to its unique chemical properties and reactivity. The presence of a methyl group at the 8th position distinguishes it from other similar esters, enhancing its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 198.30 g/mol |
Structure Type | Unsaturated Ester |
Insect Signaling
Research indicates that this compound may play a significant role in pheromone signaling among insects. It has been shown to interact with specific receptors that trigger behavioral responses, making it a candidate for use in pest control strategies. For example, studies have identified its attractiveness to species such as the greater wax moth (Galleria mellonella) and the red flour beetle (Tribolium castaneum), suggesting its potential application in developing pheromone traps for these pests.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although further research is required to elucidate the mechanisms involved and confirm these effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with specific biological receptors, influencing behavior in insects.
- Metabolic Pathways : Hydrolysis of the ester group in biological systems can release alcohol and acid, potentially affecting various metabolic pathways.
- Chemical Reactivity : The presence of a double bond in its structure may enhance its reactivity with biological molecules, leading to diverse biological effects.
Study on Pheromone Activity
A study conducted by researchers focused on the role of this compound as a pheromone attractant. Field trials demonstrated that traps baited with this compound significantly increased captures of target insect species compared to control traps without the compound. This finding supports the hypothesis that this compound acts as an effective signaling molecule in insect behavior.
Antimicrobial Activity Assessment
Another investigation evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) determined through standard broth dilution methods.
Microorganism | MIC (mg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.25 |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Ethyl 8-methyl-8-nonenoate, and how can purity be optimized?
- This compound (CAS 485320-28-3) is typically synthesized via esterification of 8-methyl-8-nonenoic acid with ethanol under acidic catalysis. Key steps include refluxing with a dehydrating agent (e.g., H₂SO₄) and purification via fractional distillation. Purity optimization involves GC-MS analysis to monitor reaction progress and column chromatography to remove byproducts . Safety protocols for handling corrosive catalysts should align with GHS guidelines .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Essential properties include:
- LogP : ~4.2 (indicative of lipophilicity, relevant for solubility in organic phases) .
- Boiling Point : ~220–230°C (determines distillation conditions) .
- Solubility : Insoluble in water; miscible with THF, ethanol, and diethyl ether .
- These properties guide solvent selection, reaction temperatures, and storage conditions.
Q. Which analytical techniques are recommended for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester functionality and branching (e.g., δ 4.1 ppm for the ethyl group, δ 1.6 ppm for methyl branching) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (m/z ~198.3) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O ester bond) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in a cool, dry, ventilated area away from oxidizers. Follow GHS-compliant SDS guidelines for spill management and waste disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Cross-validate using multiple techniques (e.g., 2D NMR for stereochemical ambiguity, X-ray crystallography for solid-state conformation). Statistical tools like Principal Component Analysis (PCA) can identify outliers in datasets . Document instrument calibration and sample preparation steps to isolate methodological errors .
Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature conditions?
- Use a factorial design to test variables:
- Independent Variables : pH (2–12), temperature (25–80°C).
- Dependent Variables : Degradation rate (measured via HPLC), ester hydrolysis products.
Q. How can computational modeling predict this compound’s reactivity in catalytic systems?
- Employ Density Functional Theory (DFT) to calculate activation energies for ester hydrolysis or hydrogenation. Molecular dynamics simulations can model solvent interactions. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What statistical methods address variability in kinetic studies of this compound’s reactions?
- Apply ANOVA to compare reaction rates across conditions. Use error propagation models to quantify uncertainties in rate constants derived from spectrophotometric data. Report confidence intervals (95%) and justify significant figures based on instrument precision .
Q. How should researchers evaluate the compound’s catalytic efficiency in asymmetric synthesis?
- Design enantioselective reactions (e.g., Michael additions) with chiral catalysts. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare turnover numbers (TON) and activation parameters (ΔH‡, ΔS‡) to benchmark against literature .
Q. What methodologies ensure ethical and reproducible data reporting for studies involving this compound?
Properties
IUPAC Name |
ethyl 8-methylnon-8-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLUNBEMCNBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641097 | |
Record name | Ethyl 8-methylnon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-28-3 | |
Record name | Ethyl 8-methyl-8-nonenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-methylnon-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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